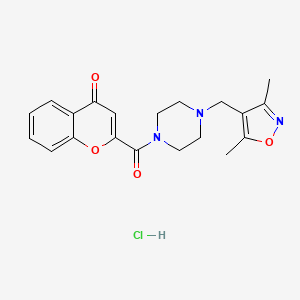

2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Description

BenchChem offers high-quality 2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]chromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4.ClH/c1-13-16(14(2)27-21-13)12-22-7-9-23(10-8-22)20(25)19-11-17(24)15-5-3-4-6-18(15)26-19;/h3-6,11H,7-10,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGLNCINCGBJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that oxazole derivatives, which this compound is a part of, have been associated with a wide spectrum of biological activities.

Mode of Action

Oxazole derivatives are known for their diverse biological activities, which often depend on their substitution patterns. The presence of the piperazine and chromenone groups in this compound could potentially influence its interaction with biological targets.

Biochemical Pathways

Oxazole derivatives have been reported to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways.

Result of Action

Given the broad biological activities associated with oxazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Biological Activity

The compound 2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a derivative of 4H-chromen-4-one, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

- Chromone Backbone : The core structure is a chromone, known for various biological activities including anti-inflammatory and antioxidant properties.

- Piperazine Moiety : The piperazine ring is often associated with neuroactive compounds and has been implicated in various pharmacological effects.

- Isomeric Substituent : The 3,5-dimethylisoxazole group may contribute to the compound's activity by influencing its interaction with biological targets.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using standard assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). In vitro studies showed that the compound demonstrated a notable IC50 value, indicating effective radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial potential of related chromone derivatives has been documented extensively. Compounds similar to 2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride were tested against various bacterial strains. Results indicated moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of chromone derivatives have also been explored. In vitro assays demonstrated that the compound could inhibit key inflammatory mediators, including cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Given the piperazine component's association with neuroactive compounds, studies have investigated the neuroprotective effects of similar compounds. These studies indicate that the compound may modulate neurotransmitter systems and exhibit protective effects against neurodegeneration in models of Parkinson's and Alzheimer's diseases .

Case Study 1: In Vitro Antioxidant Assessment

A study conducted by researchers evaluated the antioxidant capacity of various chromone derivatives, including our compound. Using DPPH and ABTS assays, they found that the compound inhibited oxidative stress markers significantly in cultured neuronal cells. The results suggested a protective effect against oxidative damage associated with neurodegenerative disorders.

Case Study 2: Antibacterial Evaluation

In another study, a series of chromone derivatives were synthesized and screened for antibacterial activity. The results indicated that several derivatives exhibited promising activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis highlighted the importance of substituents on the chromone ring for enhancing antibacterial efficacy .

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound has been investigated for its potential pharmacological properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of compounds containing isoxazole and piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis, such as MurB .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The presence of the chromenone moiety contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases .

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may play a role in protecting neuronal cells from degeneration. It has been hypothesized that the piperazine component could interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative disorders .

Case Studies and Research Findings

Preparation Methods

Core Chromen-4-one Synthesis

The chromen-4-one (coumarin) core is typically synthesized via the Pechmann condensation of resorcinol derivatives with β-ketoesters under acidic conditions. For this compound, 4-hydroxycoumarin serves as the precursor, which undergoes selective functionalization at the 2-position. Alternative routes, such as the Knoevenagel condensation , may also be employed to introduce the carbonyl group at the 2-position.

Piperazine-Carbonyl Linkage Formation

Optimization Strategies

Catalytic Enhancements

The use of piperidine as a base catalyst during the Knoevenagel condensation improves reaction rates and selectivity. In one study, piperidine (10 mol%) in ethanol at 80°C reduced reaction times from 24 hr to 8 hr while maintaining yields above 70%.

Solvent and Temperature Effects

- Coumarin-Piperazine Coupling : Polar aprotic solvents like DMF enhance solubility but risk side reactions. Dichloromethane (DCM) at 40°C balances reactivity and selectivity.

- Isoxazole Alkylation : Ethanol is preferred for its ability to solubilize both hydrophilic (piperazine) and hydrophobic (isoxazole) components.

Green Chemistry Approaches

Continuous flow reactors have been adopted to optimize the exothermic Mannich reaction, reducing byproduct formation and improving scalability. A pilot-scale study achieved a 92% yield with a residence time of 20 minutes.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40 v/v) shows ≥98% purity with a retention time of 6.8 min. Mass spectrometry ([M+H]⁺ = 442.18) aligns with the theoretical molecular weight (441.89 g/mol).

Challenges and Mitigation

Regioselectivity in Piperazine Alkylation

Competing alkylation at both piperazine nitrogens is mitigated by using a bulky directing group (e.g., Boc-protected intermediates) and stepwise deprotection.

Hydrolysis of the Isoxazole Ring

The 3,5-dimethylisoxazole moiety is prone to hydrolysis under strongly acidic conditions. Neutral workup (pH 6–7) and low-temperature processing (<25°C) preserve integrity.

Comparative Synthesis Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.